1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol
Overview
Description
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound with a unique structure that includes a bromopyridine moiety and a trifluoroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 6-bromopyridine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. These methods often optimize reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine ring.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the trifluoroethanol group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Bromopyridin-2-yl)methanol: This compound is structurally similar but lacks the trifluoroethanol group, which can affect its reactivity and applications.
2-Bromo-6-methylpyridine: Another similar compound, differing in the presence of a methyl group instead of the trifluoroethanol group.
Uniqueness
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both the bromopyridine and trifluoroethanol groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high reactivity and stability .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-1-2-4(12-5)6(13)7(9,10)11/h1-3,6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPDICWIBLOKKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093880-21-7 | |
Record name | 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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